![molecular formula C7H6N2O2 B049377 4-Aminobenzo[d]oxazol-2(3H)-one CAS No. 81900-93-8](/img/structure/B49377.png)

4-Aminobenzo[d]oxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

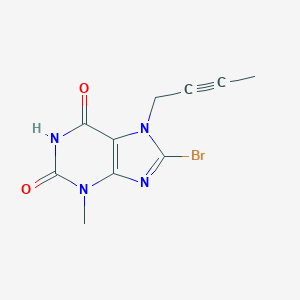

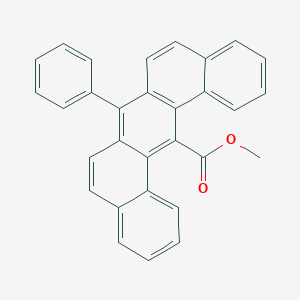

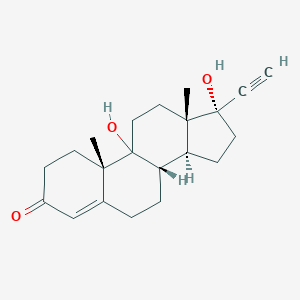

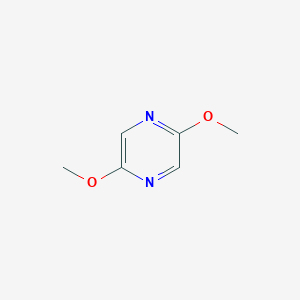

4-Aminobenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C7H6N2O2 . It has an average mass of 150.135 Da and a mono-isotopic mass of 150.042923 Da .

Synthesis Analysis

The synthesis of 4-Aminobenzo[d]oxazol-2(3H)-one involves a catalyst-free synthesis from sulfilimines and diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction . This reaction is scalable and the obtained products were readily converted to other valuable aza-heterocyclic frameworks .Molecular Structure Analysis

The molecular structure of 4-Aminobenzo[d]oxazol-2(3H)-one is represented by the SMILES stringO=C(OC1=CC=C2)NC1=C2N . The InChI key for this compound is VGLGTAGWVRMFQF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminobenzo[d]oxazol-2(3H)-one include an empirical formula of C7H6N2O2, a CAS Number of 81900-93-8, and a molecular weight of 150.13 . The compound is solid in form .Applications De Recherche Scientifique

Antitumor Agents

Benzoxazole derivatives, including 4-Aminobenzo[d]oxazol-2(3H)-one, have shown potential as antitumor agents . These compounds have been found to induce cytosolic vacuolization in HCT116 cells at low micromolecular concentrations . This suggests that these optimized compounds might potentially constitute a novel class of anticancer agents .

Anti-inflammatory Agents

2-substituted benzoxazole derivatives, synthesized from 2- (benzo [d]oxazol-2-yl) aniline, have demonstrated potent anti-inflammatory efficacy . In vitro anti-inflammatory studies showed that certain compounds exhibited significant membrane stabilization activity and proteinase inhibitory efficacy . These compounds showed good binding affinity towards prostaglandin H2 synthase (PGHS) protein, suggesting their potential as anti-inflammatory agents .

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

4-Aminobenzo[d]oxazol-2(3H)-one can be used in the synthesis of benzo[d]imidazo[2,1-b]thiazoles . This transformation provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .

Development of Novel Chemotherapeutic Agents

The poor solubility of certain lead compounds has led to the optimization of these compounds through the introduction of N-methyl-piperazine groups at the 2-position and 6-position . The optimized analogues showed comparable antiproliferative activity in vitro with better solubility . This highlights the potential of 4-Aminobenzo[d]oxazol-2(3H)-one in the development of novel chemotherapeutic agents .

Safety and Hazards

The safety data sheet for 4-Aminobenzo[d]oxazol-2(3H)-one indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Similar compounds such as benzoxazole derivatives have been studied for their interaction with various biological targets, including prostaglandin h2 synthase (pghs) protein .

Mode of Action

Benzoxazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzoxazole derivatives have shown significant anticonvulsant potential, possibly exerting their action via voltage-gated sodium channels (VGSCs) .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biological systems and pharmacological applications .

Result of Action

Similar compounds have shown significant effects in various biological assays .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Propriétés

IUPAC Name |

4-amino-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGTAGWVRMFQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601657 |

Source

|

| Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobenzo[d]oxazol-2(3H)-one | |

CAS RN |

81900-93-8 |

Source

|

| Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.